molecular formula C9H9N3O2 B2428542 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1823537-77-4

4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No. B2428542
CAS RN: 1823537-77-4
M. Wt: 191.19
InChI Key: UKDFQTCSCQMWRQ-UHFFFAOYSA-N
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Description

“4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid” is a chemical compound with the CAS Number: 1823537-77-4 . It has a molecular weight of 191.19 and its IUPAC name is 6-methyl-4-methylene-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, different N-propargylated C-3 substituted pyrazoles were obtained . These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H9N3O2/c1-5-4-12-8(6(2)10-5)3-7(11-12)9(13)14/h3-4,10H,2H2,1H3,(H,13,14) . The compound contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrazine ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.19 . It is recommended to be stored at refrigerated temperatures .

Scientific Research Applications

Antibacterial Activities

Compounds synthesized from pyrazole-carboxylic acids, similar in structure to 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid, have shown promising antibacterial activities. For instance, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

Antimicrobial Activities

Pyrazole-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial properties. A study showed that N,N-Dimethylhydrazide derivative of 1H-pyrazole-3-carboxylic acid was the most active compound in the series, suggesting potential for antimicrobial applications (Şahan, Yıldırım, & Albayrak, 2013).

Anticancer Activity

Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives, structurally related to this compound, has revealed significant anticancer activity. These compounds demonstrated inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, with one particular compound showing potent inhibitory activity (Abdellatif et al., 2014).

Synthesis and Reactivity

The synthesis and reactivity of pyrazole derivatives, which include this compound, have been extensively studied. These studies provide insights into the synthesis of novel compounds and their potential biological activities (Voievudskyi et al., 2016).

Future Directions

The future directions for the research and development of “4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals . Additionally, more detailed studies on their synthesis, chemical reactions, and safety profiles would be beneficial.

properties

IUPAC Name

4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-4-12-8(6(2)10-5)3-7(11-12)9(13)14/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDFQTCSCQMWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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